
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is an organosilicon compound that features a silole ring, which is a five-membered silicon-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole typically involves the following steps:
Formation of the Silole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions using reagents such as iodine or iodo compounds.
Functionalization with Trimethylsilyl Group: The trimethylsilyl group can be introduced through silylation reactions using reagents like trimethylsilyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions.
化学反応の分析
Types of Reactions
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized siloles, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Utilized as a catalyst or catalyst precursor in various organic transformations.
作用機序
The mechanism of action of 2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole depends on its specific application. In organic electronics, for example, the compound may act as a charge transport material, facilitating the movement of electrons or holes through the device. In catalysis, it may participate in the activation of substrates and the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
2-Iodo-1,1-dimethyl-3,4-diphenyl-1H-silole: Lacks the trimethylsilyl group.
2-Bromo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole: Contains a bromo group instead of an iodo group.
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-germole: Contains a germanium atom instead of silicon.
Uniqueness
2-Iodo-1,1-dimethyl-3,4-diphenyl-5-(trimethylsilyl)-1H-silole is unique due to the presence of both the iodo and trimethylsilyl groups, which can influence its reactivity and properties. The combination of these functional groups can enhance its utility in specific applications, such as cross-coupling reactions and materials science.
特性
CAS番号 |
934563-22-1 |
|---|---|
分子式 |
C21H25ISi2 |
分子量 |
460.5 g/mol |
IUPAC名 |
(5-iodo-1,1-dimethyl-3,4-diphenylsilol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C21H25ISi2/c1-23(2,3)21-19(17-14-10-7-11-15-17)18(20(22)24(21,4)5)16-12-8-6-9-13-16/h6-15H,1-5H3 |
InChIキー |
FUZDUASVRRYFSG-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
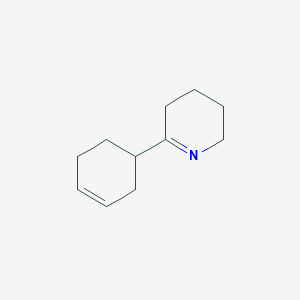
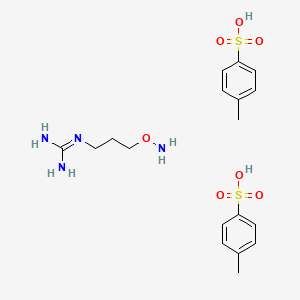
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
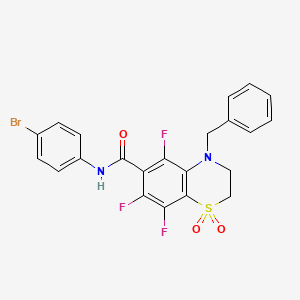
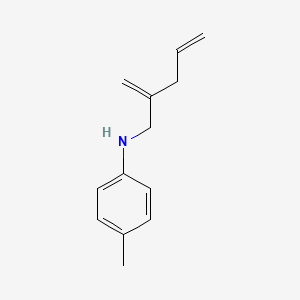
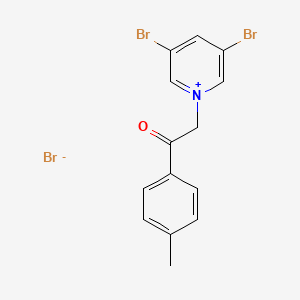
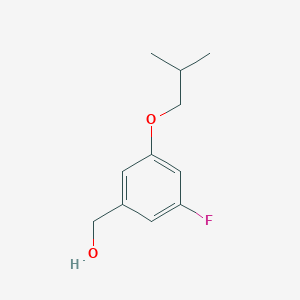

![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
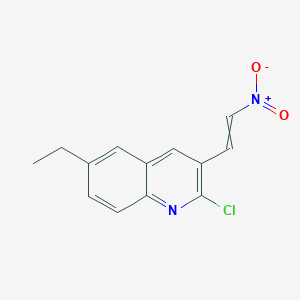
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
